4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione

Description

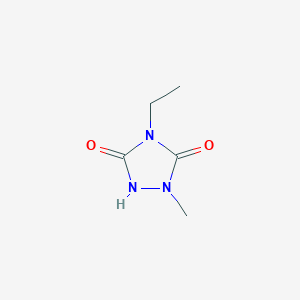

4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione is a heterocyclic compound featuring a triazolidine core substituted with ethyl and methyl groups at the 4- and 1-positions, respectively. Its molecular formula is C₅H₉N₃O₂, with a predicted collision cross-section (CCS) of 127.8 Ų for the [M+H]⁺ adduct . The compound is synthesized via methods such as the reaction of ethyl carbazate with triphosgene and substituted anilines in the presence of cesium carbonate, as reported for analogous 4-substituted urazoles .

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-1-methyl-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c1-3-8-4(9)6-7(2)5(8)10/h3H2,1-2H3,(H,6,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFSMKGFYXZGED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)NN(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-1-methyl-1,2,4-triazolidine-3,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with methyl isocyanate, followed by cyclization to form the triazolidine ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione is primarily utilized as a reagent in organic synthesis. It acts as a building block for constructing more complex organic molecules. The compound's triazolidine ring structure is conducive to various chemical reactions, enhancing its utility in synthetic chemistry.

Synthetic Route Overview

The synthesis of this compound typically involves the reaction of ethyl hydrazine with methyl isocyanate. The following table summarizes the synthetic steps:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Ethyl hydrazine + Methyl isocyanate | Inert solvent (e.g., dichloromethane), low temperature |

| 2 | Cyclization to form triazolidine ring | Controlled heating |

This method allows for high yields and purity of the compound, making it an efficient choice for laboratories.

Pharmaceutical Potential

Research has indicated that this compound may possess significant biological activities. Studies are ongoing to investigate its potential as a pharmaceutical intermediate and its interactions with various biological targets. Notably, its ability to inhibit or activate specific enzymes positions it as a candidate for therapeutic applications against diseases such as cancer and infections .

Case Studies on Biological Activity

Several studies have highlighted the antimicrobial and anticancer properties of compounds related to the triazolidine family:

- Antimicrobial Activity : Research has shown that derivatives of triazolidines exhibit broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. For instance, certain derivatives demonstrated minimum inhibitory concentrations comparable to commonly used antibiotics .

- Anticancer Properties : Some derivatives have been tested for their ability to inhibit tumor growth in various cancer models. For example, compounds structurally related to this compound showed promising results in inhibiting cell proliferation in xenograft models .

Industrial Applications

Specialty Chemicals Production

In the industrial sector, this compound serves as an intermediate in the production of specialty chemicals and agrochemicals. Its role in synthesizing various industrial compounds underscores its versatility and importance in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 4-ethyl-1-methyl-1,2,4-triazolidine-3,5-dione exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The triazolidine ring is known to interact with active sites of enzymes, potentially altering their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-ethyl-1-methyl-1,2,4-triazolidine-3,5-dione and its analogs:

Key Observations :

- Thermal Stability : Phenyl-substituted analogs exhibit higher melting points (e.g., 207–209°C for 4-phenyl-1,2,4-triazolidine-3,5-dione), suggesting stronger intermolecular interactions due to aromatic π-stacking .

Hypolipidemic Activity

- 4-Substituted Urazoles : Derivatives like this compound demonstrate significant hypolipidemic activity in rodent models, reducing serum cholesterol by 30–40% at 50 mg/kg doses .

- Phenyl-Substituted Analogs : 4-Phenyl-1,2,4-triazolidine-3,5-dione derivatives show weaker lipid-lowering effects, suggesting alkyl substituents enhance metabolic stability .

Antiviral and Antimicrobial Activity

- Diketopiperazine Analogs : Structurally related compounds, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, exhibit antiviral activity against H1N1 influenza (IC₅₀ = 28.9 μM ) .

- Triazolidinedione Derivatives : 4-Substituted variants show moderate antimicrobial activity against Staphylococcus aureus (MIC = 64 μg/mL ), though less potent than commercial antibiotics .

Biological Activity

4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione (also known as EMTr) is a compound belonging to the triazolidine family, characterized by its unique structural features that include both ethyl and methyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of EMTr, synthesizing findings from various studies and presenting data in tabular form.

The synthesis of this compound typically involves the reaction of ethyl hydrazine with methyl isocyanate. The process is often carried out in an inert solvent like dichloromethane under controlled conditions to enhance yield and purity.

Synthetic Route Overview

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Ethyl hydrazine + Methyl isocyanate | Inert solvent (e.g., dichloromethane), low temperature |

| 2 | Cyclization to form triazolidine ring | Controlled heating |

The biological activity of EMTr is believed to stem from its ability to interact with specific molecular targets. The triazolidine ring can inhibit or activate certain enzymes, influencing various biochemical pathways. This mechanism is crucial for its potential therapeutic applications against diseases .

Antimicrobial Activity

Research indicates that EMTr exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) values for common pathogens have been documented, demonstrating its effectiveness as an antimicrobial agent.

Anticancer Properties

In vitro studies have evaluated the anticancer activity of EMTr against several cancer cell lines. The compound has shown promise in inducing apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of EMTr on human breast cancer cells (MCF-7). Results indicated that EMTr reduced cell viability significantly at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM .

Comparative Analysis with Similar Compounds

To better understand the biological activity of EMTr, it is helpful to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Methyl-1,2,4-triazolidine-3,5-dione | Lacks ethyl group | Moderate antimicrobial activity |

| 1,2,4-Triazolidine-3,5-dione | Parent compound | Limited biological activity |

| 4-Ethyl-1,2,4-triazolidine-3,5-dione | Contains both ethyl and methyl groups | Enhanced stability and activity |

Table: Antimicrobial Efficacy of EMTr

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Table: Cytotoxicity of EMTr on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 18 |

Q & A

Q. What are the efficient synthetic routes for 4-Ethyl-1-methyl-1,2,4-triazolidine-3,5-dione, and how can reaction conditions be optimized?

A one-pot synthesis method using triphosgene, substituted anilines, and ethyl carbazate in the presence of cesium carbonate has been demonstrated for analogous triazolidine-diones. This approach minimizes intermediate isolation and improves yield (75–85%) under mild conditions (room temperature, 3–5 h). Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 aniline to triphosgene) and monitoring reaction progress via TLC or HPLC . For purification, silica gel chromatography with chloroform/methanol gradients is recommended, as shown in model compound syntheses .

Q. How can NMR and HRMS be employed to confirm the structure and purity of this compound?

- ¹H NMR : Key signals include aromatic protons (δ 7.1–7.5 ppm for phenyl groups) and methyl/ethyl substituents (δ 1.2–2.3 ppm). For example, a methyl group at δ 2.24 (s, 3H) and ethyl protons as a quartet (δ 1.2–1.4 ppm) would confirm substitution patterns .

- ¹³C NMR : Carbonyl resonances (δ 150–155 ppm) and alkyl carbons (δ 15–25 ppm) are critical.

- HRMS : The molecular ion [MH⁺] should match the calculated mass (e.g., 129.1193 for C₄H₇N₃O₂) with <2 ppm error .

Q. What protocols are recommended for assessing the stability of this compound under varying pH and temperature conditions?

- pH Stability : Incubate the compound in buffered solutions (pH 2–12) at 25°C for 24–72 h, followed by HPLC analysis to monitor degradation. Model studies using similar triazolidine-diones show instability under strongly acidic/basic conditions due to hydrolysis of the triazolidine ring .

- Thermal Stability : Perform thermogravimetric analysis (TGA) or isothermal heating (e.g., 40–100°C) with periodic sampling. Silica gel chromatography or recrystallization (using ethyl acetate/hexane) can recover degraded products for structural analysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in [4+2] cycloaddition reactions with dienes?

The electron-deficient triazolidine-dione core acts as a dienophile, engaging in Diels-Alder reactions with conjugated dienes. For example, reactions with 2,4-dimethylpenta-1,3-diene at −25°C yield tetrahydro-pyridazine adducts via a concerted mechanism. Computational studies (DFT) suggest that the reaction proceeds through a low-energy transition state with regioselectivity controlled by frontier molecular orbital interactions .

Q. How can computational methods predict vibrational spectra and electronic properties?

- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311++G(d,p) basis sets. Vibrational frequencies (e.g., C=O stretching at ~1750 cm⁻¹) correlate with experimental IR/Raman data.

- Molecular Orbital Analysis : HOMO-LUMO gaps (~5–6 eV) indicate moderate reactivity, consistent with its role as a dienophile. Charge distribution maps highlight electrophilic regions at the triazolidine carbonyl groups .

Q. What strategies enable enantioselective synthesis of urazole derivatives using this compound?

Chiral organocatalysts (e.g., thiourea-based catalysts) can induce axial chirality during tyrosine-click reactions. For example, coupling with L/D-tyrosine derivatives under mild conditions (0°C, 2 h) yields enantiomerically enriched adducts (ee >90%). Purification via chiral HPLC (e.g., Chiralpak IA column) confirms enantiocontrol .

Q. How does this compound function as a derivatizing agent in LC-MS/MS for detecting hydroxylated compounds?

The triazolidine-dione reacts selectively with hydroxyl groups via a click-like mechanism, enhancing detection sensitivity. For vitamin D analysis, derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) improves LC-MS/MS signal intensity by 10–100×. Optimize derivatization by adjusting pH (neutral) and reaction time (10–30 min) to avoid over-labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.